molecular formula C7H4BrN3O B12356462 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one

7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B12356462
M. Wt: 226.03 g/mol
InChI Key: RGYDMMQHGQXXFF-UHFFFAOYSA-N
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Description

7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a bromine atom at the 7th position and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with suitable reagents under reflux conditions. For instance, heating 5-acetyl-4-aminopyrimidines with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base can lead to the formation of the desired pyridopyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to the formation of hydroxylated or deoxygenated derivatives .

Scientific Research Applications

7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrido[4,3-d]pyrimidine

Comparison: 7-Bromo-4aH-pyrido[3,2-d]pyrimidin-4-one is unique due to the presence of the bromine atom at the 7th position and the keto group at the 4th position. These structural features contribute to its distinct chemical reactivity and biological activity. Compared to other pyridopyrimidine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-4aH-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3,6H

InChI Key

RGYDMMQHGQXXFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2C1=NC=NC2=O)Br

Origin of Product

United States

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